molecular formula C11H14ClNO3 B7905656 4-Amino-7-methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-one hydrochloride

4-Amino-7-methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-one hydrochloride

Cat. No. B7905656
M. Wt: 243.68 g/mol
InChI Key: WLLCNAAMLIFLID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-7-methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-one hydrochloride is a useful research compound. Its molecular formula is C11H14ClNO3 and its molecular weight is 243.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Amino-7-methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-one hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-7-methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-one hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 4-Amino-7-methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-one hydrochloride involves the conversion of 2,3,4,5-tetrahydro-1-benzoxepin-5-one to the desired product through a series of chemical reactions.

Starting Materials
2,3,4,5-tetrahydro-1-benzoxepin-5-one, Methanol, Hydrochloric acid, Sodium hydroxide, Ammonium chloride, Sodium nitrite, Sodium sulfite, Sodium carbonate, Sodium bicarbonate, Sodium chloride, Wate

Reaction
Step 1: Dissolve 2,3,4,5-tetrahydro-1-benzoxepin-5-one in methanol and add hydrochloric acid to the solution., Step 2: Add sodium nitrite to the solution and stir for 30 minutes at room temperature., Step 3: Add a solution of ammonium chloride in water to the reaction mixture and stir for 10 minutes., Step 4: Add a solution of sodium sulfite in water to the reaction mixture and stir for 10 minutes., Step 5: Add a solution of sodium carbonate in water to the reaction mixture and stir for 10 minutes., Step 6: Extract the product with ethyl acetate and dry over anhydrous sodium sulfate., Step 7: Add methanol to the product and heat under reflux for 2 hours., Step 8: Add sodium bicarbonate to the reaction mixture and stir for 10 minutes., Step 9: Extract the product with ethyl acetate and dry over anhydrous sodium sulfate., Step 10: Add hydrochloric acid to the product and stir for 10 minutes., Step 11: Add sodium chloride to the reaction mixture and stir for 10 minutes., Step 12: Filter the product and dry under vacuum to obtain 4-Amino-7-methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-one hydrochloride.

properties

IUPAC Name

4-amino-7-methoxy-3,4-dihydro-2H-1-benzoxepin-5-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3.ClH/c1-14-7-2-3-10-8(6-7)11(13)9(12)4-5-15-10;/h2-3,6,9H,4-5,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLLCNAAMLIFLID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OCCC(C2=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-7-methoxy-3,4-dihydro-2H-1-benzoxepin-5-one;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.